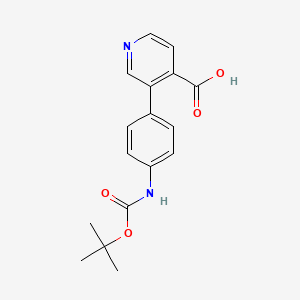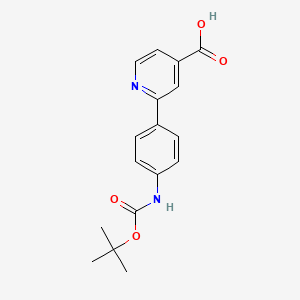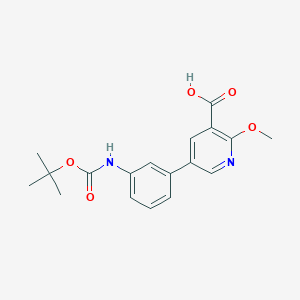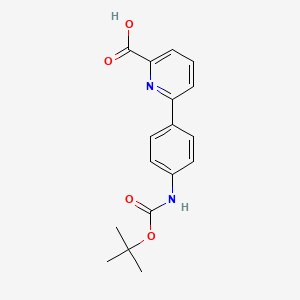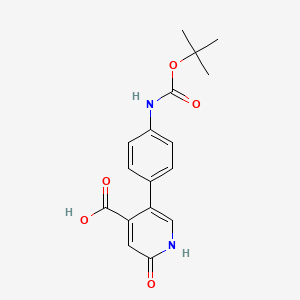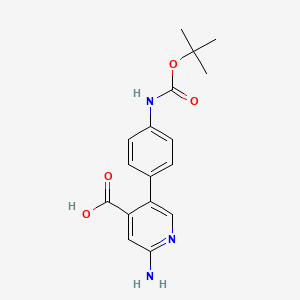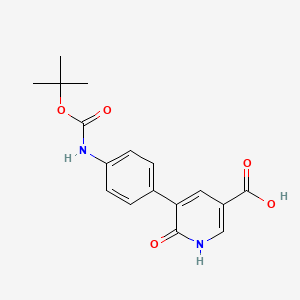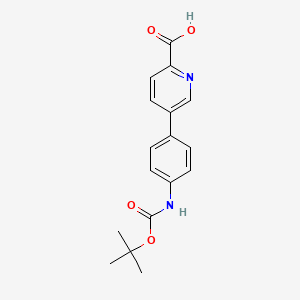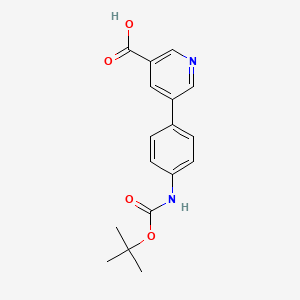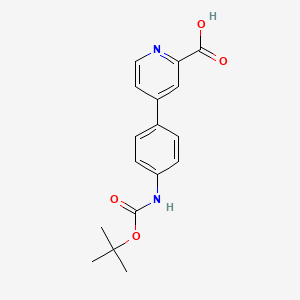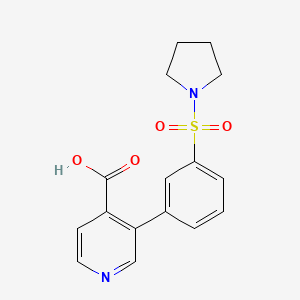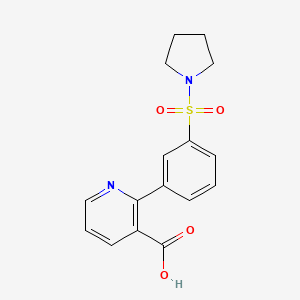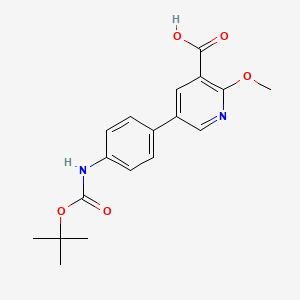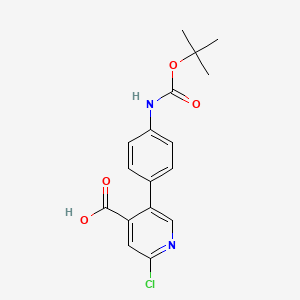
5-(4-BOC-Aminophenyl)-2-chloroisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-tert-Butoxycarbonylaminophenyl)-2-chloroisonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a chlorinated isonicotinic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-Butoxycarbonylaminophenyl)-2-chloroisonicotinic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Chlorination: The isonicotinic acid is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Coupling Reaction: The protected aminophenyl group is then coupled with the chlorinated isonicotinic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the chlorinated isonicotinic acid, converting them to amines or other reduced forms.
Substitution: The chlorine atom on the isonicotinic acid can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or reduced isonicotinic acid derivatives.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-tert-Butoxycarbonylaminophenyl)-2-chloroisonicotinic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with various biological molecules.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-(4-tert-Butoxycarbonylaminophenyl)-2-chloroisonicotinic acid depends on its specific application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
In Biological Studies: It can form stable complexes with enzymes or other proteins, allowing for detailed studies of their mechanisms and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Aminophenyl)-2-chloroisonicotinic acid: Similar structure but without the BOC protection, making it more reactive.
5-(4-Methoxyphenyl)-2-chloroisonicotinic acid: Contains a methoxy group instead of an amino group, leading to different reactivity and applications.
5-(4-Nitrophenyl)-2-chloroisonicotinic acid: Contains a nitro group, which can be reduced to an amine or used in other reactions.
Uniqueness
5-(4-tert-Butoxycarbonylaminophenyl)-2-chloroisonicotinic acid is unique due to the presence of the BOC-protected amino group, which provides stability and allows for selective deprotection under specific conditions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-11-6-4-10(5-7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQHTTSSGBKXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

